1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride
Overview
Description
1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride is a chemical compound with the molecular formula C13H16ClNO3S and a molecular weight of 301.79 g/mol . This compound is known for its unique structure, which includes a quinoline ring, a propan-2-yl group, and a methanesulfonate moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride typically involves the reaction of quinoline derivatives with propan-2-yl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is used in the study of biological processes and as a tool for probing biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline ring can interact with various enzymes and receptors, modulating their activity. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 2-quinolinylmethanol and 2-quinolinylmethyl chloride share structural similarities but differ in their functional groups and reactivity.
Methanesulfonate Esters: Compounds like methyl methanesulfonate and ethyl methanesulfonate have similar sulfonate groups but differ in their alkyl chains.
The uniqueness of this compound lies in its combination of a quinoline ring and a methanesulfonate group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-quinolin-2-ylpropan-2-yl methanesulfonate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S.ClH/c1-10(17-18(2,15)16)9-12-8-7-11-5-3-4-6-13(11)14-12;/h3-8,10H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJCBNFBGTCDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)OS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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